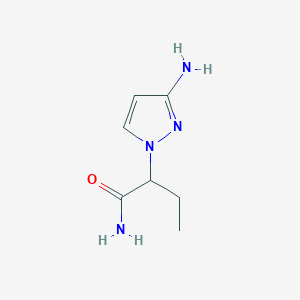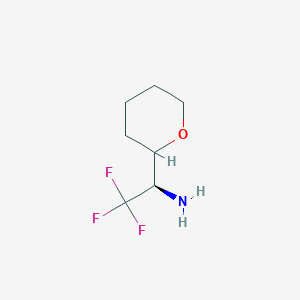
(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-amine is a fluorinated amine compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The trifluoromethyl group and the amine group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological systems in specific ways, making it a valuable tool in biochemical studies.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of (1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the tetrahydropyran ring can influence its overall conformation and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethanol: Similar structure but with a hydroxyl group instead of an amine group.
(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethanoic acid: Similar structure but with a carboxylic acid group instead of an amine group.
(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-thiol: Similar structure but with a thiol group instead of an amine group.
Uniqueness
The uniqueness of (1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-amine lies in its combination of a trifluoromethyl group and a tetrahydropyran ring with an amine group. This combination imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and specific interactions with biological targets, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C7H12F3NO |
|---|---|
Molekulargewicht |
183.17 g/mol |
IUPAC-Name |
(1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(11)5-3-1-2-4-12-5/h5-6H,1-4,11H2/t5?,6-/m1/s1 |
InChI-Schlüssel |
AYHHHZJKJGORBD-PRJDIBJQSA-N |
Isomerische SMILES |
C1CCOC(C1)[C@H](C(F)(F)F)N |
Kanonische SMILES |
C1CCOC(C1)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


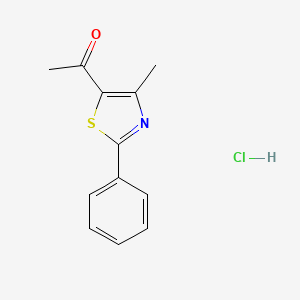
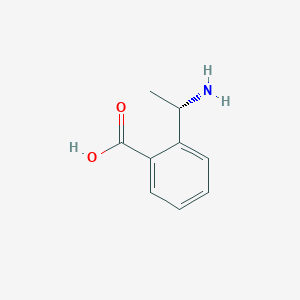
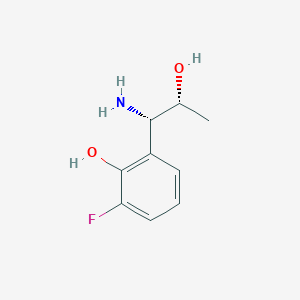
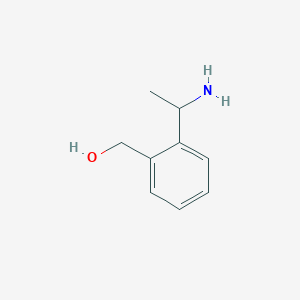
![Methyl3-[4-(phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylate](/img/structure/B13056820.png)
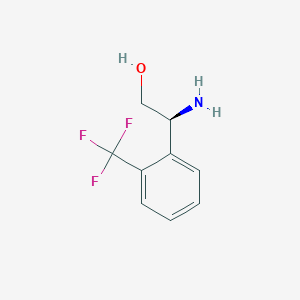
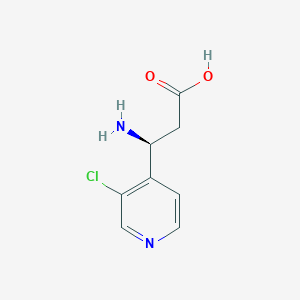
![Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13056832.png)
![4-(2-(3,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056833.png)
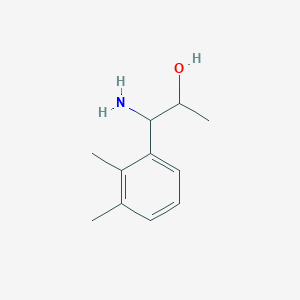
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(hydroxyamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B13056856.png)
![(2R)-2-(2,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13056859.png)
